molecular formula C23H19N5O2 B11661215 3-[4-(benzyloxy)phenyl]-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

3-[4-(benzyloxy)phenyl]-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11661215
M. Wt: 397.4 g/mol
InChI Key: XHQBJIMEEMYZQN-MFKUBSTISA-N
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Chemical Reactions Analysis

3-[4-(benzyloxy)phenyl]-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions may involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved can vary depending on the specific application, but common targets include kinases and other signaling proteins .

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H19N5O2/c29-23(28-25-15-18-7-4-12-24-14-18)22-13-21(26-27-22)19-8-10-20(11-9-19)30-16-17-5-2-1-3-6-17/h1-15H,16H2,(H,26,27)(H,28,29)/b25-15+

InChI Key

XHQBJIMEEMYZQN-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4

Origin of Product

United States

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